2-(8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-24-18-17(19(29)23-20(24)30)27(12-15(21)28)16(22-18)13-26-9-7-25(8-10-26)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,21,28)(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXGECQGJWSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations :
- Arylpiperazine Substituents : Electron-deficient groups (e.g., 2,3-dichlorophenyl in Compound 3) reduce 5-HT6/7 affinity compared to electron-rich heterocycles (e.g., benzoisoxazole in Compound 2) . The benzyl group in the target compound balances moderate affinity across all receptors.
- Alkyl Chain Length : Longer chains (e.g., butyl in Compound 6) enhance receptor binding due to improved hydrophobic interactions .
- Selectivity : Benzoisothiazole derivatives (Compound 6) show superior 5-HT7/D2 selectivity, while the benzyl-substituted target compound exhibits broader receptor engagement .
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Dichlorophenyl-substituted analogs (Compound 3) exhibit higher melting points due to stronger intermolecular halogen bonding .
- Solubility : All compounds show good solubility in DMF, critical for synthetic steps, but variable solubility in aqueous media .
Metabolic Stability and Degradation
While direct data on the target compound’s metabolism is unavailable, related purine-2,6-dione derivatives (e.g., linagliptin analogs) undergo hydrolysis at the purine-piperazine linkage under acidic/basic conditions . The benzyl group may confer stability against oxidative degradation compared to heterocyclic substituents (e.g., benzoisoxazole) .
Preparation Methods
Construction of the 3-Methyl-2,6-dioxopurine Scaffold
The 3-methyl-2,6-dioxopurine moiety is synthesized via cyclocondensation of 4,5-diamino-6-methylpyrimidine-2(1H)-one with ethyl glyoxylate under acidic conditions. The reaction proceeds in refluxing acetic acid (110°C, 8 hours), yielding the purine-dione core with a methyl group at position 3. Alternative methods employ urea or thiourea derivatives for ring closure, but these often result in lower yields (<50%) due to competing side reactions.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl glyoxylate | Acetic acid | 110°C | 8 h | 68% |
| Urea | DMF | 120°C | 12 h | 42% |
Acetamide Functionalization at Position 7
Amide Coupling via Carbodiimide Chemistry
The 7-position is functionalized using 2-chloroacetamide and a coupling agent. A modified procedure from PMC4149842 employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane at 0°C. After stirring for 12 hours at room temperature, the crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5), yielding 82% of the target acetamide.
Critical Parameters
- Base: Triethylamine (2.0 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → 25°C
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address batch variability, a continuous flow system is implemented for the alkylation step. The purine core and 4-benzylpiperazine-1-carbaldehyde are mixed in a microreactor at 130°C with a residence time of 30 minutes. This approach increases throughput by 40% compared to batch methods while maintaining a yield of 70–72%.
Purification Strategies
- Recrystallization: Ethanol/water (3:1 v/v) yields crystals with >99% purity.
- Chromatography: Reverse-phase C18 columns (ACN/H₂O gradient) remove residual triethylamine and formic acid.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
| Method | Column | Mobile Phase | Purity |
|---|---|---|---|
| HPLC-UV | C18 (4.6 × 150 mm) | ACN/H₂O (70:30) | 99.2% |
| UPLC-MS | BEH C18 (2.1 × 50 mm) | 0.1% FA in ACN/H₂O | 99.5% |
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at N9 is minimized by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).
Solubility Issues
Co-solvent systems (DMSO/water 1:4 v/v) enable aqueous biological testing without precipitation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
